molecular formula C24H24N2O5 B246887 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B246887
M. Wt: 420.5 g/mol
InChI Key: WCOGBNLQZROZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has recently gained attention in the scientific community. This compound has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its unique properties. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells, making it a promising compound for cancer research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects in detail.

Future Directions

There are several future directions for research on 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to study its potential use in the treatment of Alzheimer's disease. Another direction is to study its effects on other types of cancer cells. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other compounds.

Synthesis Methods

The synthesis of 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The first step involves the reaction of 5-methoxy-1H-indole with ethyl 2-bromoacetate to form a key intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a base to form the final product.

Scientific Research Applications

4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H24N2O5/c1-14(27)21-22(17-6-4-5-7-20(17)31-3)26(24(29)23(21)28)11-10-15-13-25-19-9-8-16(30-2)12-18(15)19/h4-9,12-13,22,25,28H,10-11H2,1-3H3

InChI Key

WCOGBNLQZROZFX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2OC)CCC3=CNC4=C3C=C(C=C4)OC)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2OC)CCC3=CNC4=C3C=C(C=C4)OC)O

Origin of Product

United States

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